trans-Cinnamic-d7 acid
Overview
Description
trans-Cinnamic-d7 acid: is a deuterium-labeled derivative of trans-Cinnamic acid, a naturally occurring aromatic carboxylic acid. The compound is characterized by the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification is often used in scientific research to study metabolic pathways and reaction mechanisms due to the unique properties of deuterium.
Mechanism of Action
Target of Action
The primary target of trans-Cinnamic-d7 acid is the pathogenic bacteria, specifically the fish pathogen Aeromonas sobria (SY-AS1) . This compound acts as a natural antimicrobial agent, inhibiting the growth and proliferation of these bacteria .
Mode of Action
It is known that it has a minimal inhibitory concentration (mic) of 250 μg/ml againstA. sobria . This suggests that it interferes with essential biological processes within the bacteria, inhibiting their growth and proliferation.
Biochemical Pathways
Given its antimicrobial activity, it is likely that it disrupts essential metabolic pathways within the bacteria, leading to their death or inhibition of growth .
Pharmacokinetics
It is known that the incorporation of deuterium into drug molecules, as in the case of this compound, can potentially affect the pharmacokinetic and metabolic profiles of the drugs .
Result of Action
The primary result of the action of this compound is the inhibition of the growth and proliferation of the fish pathogen A. sobria . This leads to a decrease in the bacterial population, thereby mitigating the effects of the bacterial infection.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature . For instance, the compound has a boiling point of 300°C , suggesting that it remains stable under a wide range of temperatures.
Biochemical Analysis
Biochemical Properties
trans-Cinnamic-d7 acid plays a significant role in biochemical reactions, particularly in plant metabolism. It is known to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme phenylalanine ammonia-lyase, which catalyzes the conversion of phenylalanine to trans-cinnamic acid. This interaction is crucial for the biosynthesis of phenolic compounds, which are essential for plant defense mechanisms and growth regulation . Additionally, this compound can interact with other enzymes involved in the phenylpropanoid pathway, influencing the production of flavonoids, lignins, and other secondary metabolites .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In plant cells, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in stress responses, leading to enhanced resistance to environmental stressors . It also affects cellular metabolism by influencing the activity of key metabolic enzymes, thereby altering the levels of primary and secondary metabolites .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, to exert its effects. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in their catalytic activity . This inhibition can result in changes in metabolic flux and the accumulation of specific metabolites. Additionally, this compound can activate certain signaling pathways by binding to receptors on the cell surface, leading to changes in gene expression and cellular responses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Cinnamic-d7 acid typically involves the deuteration of trans-Cinnamic acid. One common method is the catalytic hydrogenation of trans-Cinnamic acid in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium atoms, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the efficient conversion of trans-Cinnamic acid to its deuterated form. The purity and yield of the product are critical factors in industrial production, and advanced purification techniques are employed to achieve high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: trans-Cinnamic-d7 acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cinnamic aldehyde or cinnamic acid derivatives.
Reduction: Reduction reactions can convert this compound to hydrocinnamic acid or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Cinnamic aldehyde, cinnamic acid derivatives.
Reduction: Hydrocinnamic acid, reduced cinnamic acid derivatives.
Substitution: Substituted cinnamic acids with various functional groups.
Scientific Research Applications
Chemistry: trans-Cinnamic-d7 acid is used as a tracer in metabolic studies to understand reaction mechanisms and pathways. Its deuterium labeling allows researchers to track the compound through various chemical processes .
Biology: In biological research, this compound is used to study enzyme kinetics and metabolic pathways. Its stable isotope labeling provides insights into the metabolic fate of cinnamic acid in biological systems .
Medicine: The compound is used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) of drugs. Deuterium labeling helps in distinguishing the compound from its non-labeled counterparts in complex biological matrices .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable in the synthesis of high-value chemicals and pharmaceuticals .
Comparison with Similar Compounds
trans-Cinnamic acid: The non-deuterated form of trans-Cinnamic-d7 acid, commonly found in nature.
Cinnamaldehyde: An aldehyde derivative of cinnamic acid with distinct aromatic properties.
Hydrocinnamic acid: A reduced form of cinnamic acid with different chemical reactivity.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in metabolic studies. This makes this compound a valuable tool in various fields of research and industry .
Properties
IUPAC Name |
(E)-2,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+/i1D,2D,3D,4D,5D,6D,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYWAXJHAXSJNI-UJMUNGNDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(\[2H])/C(=O)O)/[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584103 | |
Record name | (2E)-3-(~2~H_5_)Phenyl(~2~H_2_)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
308796-47-6 | |
Record name | (2E)-3-(~2~H_5_)Phenyl(~2~H_2_)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-Cinnamic-d7 acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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